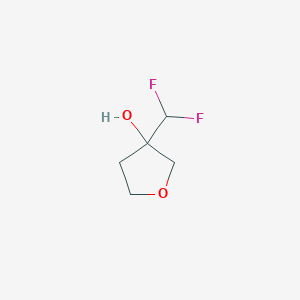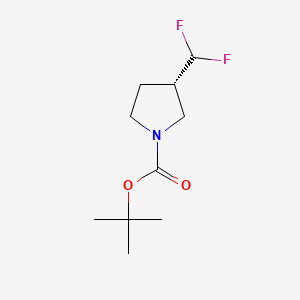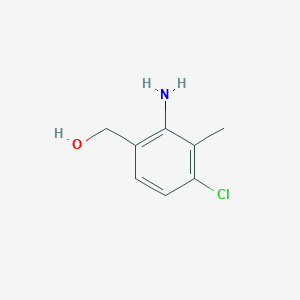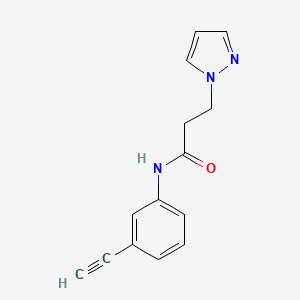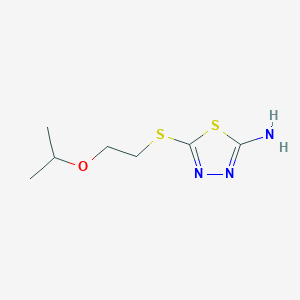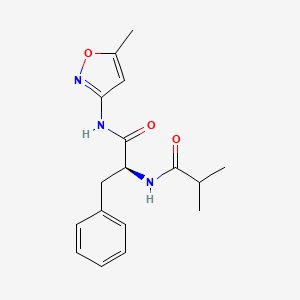
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide is a synthetic organic compound that features a chiral center, making it optically active. This compound is notable for its complex structure, which includes an isobutyramido group, a methylisoxazole ring, and a phenylpropanamide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-5-methylisoxazole, with suitable reagents.
Introduction of the isobutyramido group: This step involves the acylation of the isoxazole derivative with isobutyryl chloride in the presence of a base like triethylamine.
Attachment of the phenylpropanamide moiety: This can be done through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
相似化合物的比较
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole ring but lacks the isobutyramido and phenylpropanamide groups.
Sulfamethoxazole: Contains a similar isoxazole ring but is structurally different in other aspects.
Uniqueness
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral center also adds to its uniqueness, potentially leading to different biological activities compared to its racemic or enantiomeric counterparts.
属性
分子式 |
C17H21N3O3 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC 名称 |
2-methyl-N-[(2S)-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]propanamide |
InChI |
InChI=1S/C17H21N3O3/c1-11(2)16(21)18-14(10-13-7-5-4-6-8-13)17(22)19-15-9-12(3)23-20-15/h4-9,11,14H,10H2,1-3H3,(H,18,21)(H,19,20,22)/t14-/m0/s1 |
InChI 键 |
KXSNMBPYLXBZNL-AWEZNQCLSA-N |
手性 SMILES |
CC1=CC(=NO1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(C)C |
规范 SMILES |
CC1=CC(=NO1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


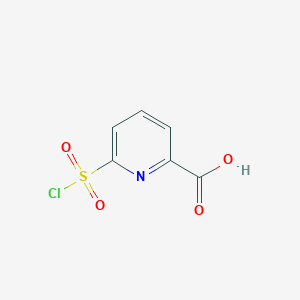
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
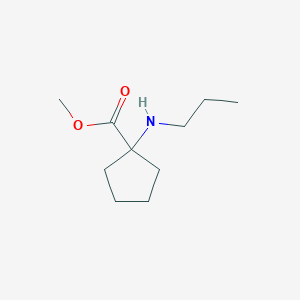
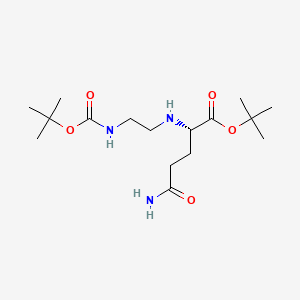

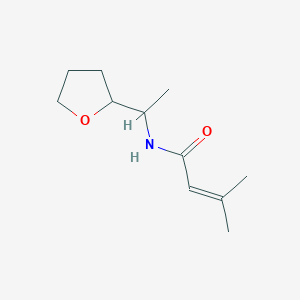
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
